BENGHE Foundational & Exploratory

Check Availability & Pricing

physicochemical properties of 2,3,4-Trimethoxy-
6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2,3,4-Trimethoxy-6-
Compound Name:
methylbenzaldehyde

Cat. No.: B053454

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,4-Trimethoxy-6-
methylbenzaldehyde

Introduction

2,3,4-Trimethoxy-6-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a
valuable intermediate in organic synthesis. Its specific arrangement of methoxy groups and a
methyl group on the benzaldehyde framework influences its reactivity and makes it a key
building block in the development of fine chemicals and complex pharmaceutical molecules.[1]
Researchers in drug discovery and materials science utilize this compound for creating novel
structures, particularly in the synthesis of potential therapeutics for neurological and
cardiovascular diseases.[1] This guide provides a comprehensive analysis of its core
physicochemical properties, spectroscopic signature, and essential handling protocols,
designed for researchers, chemists, and drug development professionals who require a deep
technical understanding of this compound.

Section 1: Chemical Identity and Molecular
Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation.
The structural and identifying information for 2,3,4-Trimethoxy-6-methylbenzaldehyde is
summarized below.
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Table 1: Chemical Identity of 2,3,4-Trimethoxy-6-methylbenzaldehyde

Identifier Value Source(s)

2,3,4-trimethoxy-6-
IUPAC Name [2]
methylbenzaldehyde

CAS Number 22383-85-3 [1][3]
Molecular Formula C11H1404 [1112]
Molecular Weight 210.23 g/mol [1][2]
, CC1=CC(=C(C(=C1C=0)0C)
Canonical SMILES [2]
ocC)ocC

INChl=1S/C11H1404/c1-7-5-
InChl 9(13-2)11(15-4)10(14-3)8(7)6-  [2]
12/h5-6H,1-4H3

| MDL Number | MFCD00016598 |[1] |

(Image of the 2D structure of the molecule would be placed here in a real document)

Section 2: Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are
critical for designing experiments, purification schemes, and formulation strategies.

Table 2: Summary of Physicochemical Properties
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Property Value Unit Notes Source(s)
Melting Point 60 - 61 °C - [3]
Boiling Point 337.94 °C At 760 mmHg [1]

~338 °C Predicted [3]
Density 1.110 g/cms3 Predicted [3]

- Stated as "
Water Solubility 10 g/L ) [4]
(hydrolysis)"

Solubilit Slightly Solubl 'n Chioroform, [3][5]
oluplti | olupble -
Y i Ethyl Acetate

| pKa | 10.54 £ 0.46 | - | Predicted |[4] |

Discussion of Properties:

e Physical State and Appearance: With a melting point of 60-61 °C, this compound exists as a
solid at standard laboratory temperatures.[3][5]

» Boiling Point: The high boiling point of approximately 338 °C indicates low volatility under
ambient conditions.[1]

o Solubility: Its characterization as slightly soluble in organic solvents like chloroform and ethyl
acetate is typical for a moderately polar organic molecule.[3][5] The reported water solubility
of 10 g/L should be interpreted with caution, as the annotation "(hydrolysis)" suggests
potential reactivity with water, which is not unexpected for an aldehyde.[4] This level of
solubility may be influenced by temperature and pH.

Section 3: Spectroscopic and Structural
Characterization

Confirming the identity and purity of 2,3,4-Trimethoxy-6-methylbenzaldehyde is paramount.
The following protocols outline the standard methodologies for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for unambiguously determining the carbon-
hydrogen framework of the molecule.

Experimental Protocol: NMR Analysis

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

¢ Solvent Choice: Chloroform-d (CDCIs) is a common first choice due to its ability to dissolve a
wide range of organic compounds.

o Data Acquisition: Acquire *H (proton) and 3C (carbon-13) NMR spectra on a spectrometer
operating at a field strength of 400 MHz or higher.

o Expected *H NMR Signals: The spectrum should feature distinct signals corresponding to:

[¢]

An aldehyde proton (-CHO) as a singlet in the 4 9.5-10.5 ppm region.

o

A single aromatic proton as a singlet.

[e]

Three distinct singlets for the three methoxy groups (-OCHs), likely in the & 3.8-4.0 ppm
range.

[e]

A singlet for the methyl group (-CHs) protons, likely in the 6 2.0-2.5 ppm range.

o Expected 13C NMR Signals: The spectrum will show 11 distinct carbon signals, including:

[¢]

A carbonyl carbon (C=0) signal above 6 185 ppm.

o

Multiple signals in the aromatic region (& 100-160 ppm) for the substituted benzene ring.

[e]

Three signals for the methoxy carbons around & 55-65 ppm.

o

A signal for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.
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Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

o Sample Preparation: Place a small, representative sample of the solid compound directly
onto the ATR crystal.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Record the spectrum, typically over a range of 4000 to 400 cm~2.

o Expected Characteristic Absorption Bands:

o ~1680 cm~1: A strong, sharp peak corresponding to the C=0 (carbonyl) stretch of the
aromatic aldehyde.

o ~2940-2830 cm~1: C-H stretching vibrations from the methyl and methoxy groups.

o ~2730 cm~1: A characteristic, though sometimes weak, C-H stretch associated with the
aldehyde group.

o ~1580, 1470 cm~1: C=C stretching vibrations within the aromatic ring.

o ~1280, 1100 cm~?: Strong C-O stretching vibrations from the ether linkages of the
methoxy groups.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, which serve as a molecular
fingerprint.

Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,
often via a direct insertion probe or after separation by Gas Chromatography (GC).

« lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce
ionization and fragmentation.

o Data Analysis:
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o Molecular lon Peak (M*): Expect a prominent peak at an m/z (mass-to-charge ratio) of
approximately 210, corresponding to the molecular weight of the compound.

o Fragmentation Pattern: Look for characteristic fragments resulting from the loss of methyl
radicals (M-15) or methoxy groups (M-31) from the molecular ion.

Section 4: Synthesis and Reactivity Insights

While specific synthetic routes for 2,3,4-Trimethoxy-6-methylbenzaldehyde are not detailed
in readily available literature, its structure suggests that established formylation reactions would
be effective. The Vilsmeier-Haack reaction, a versatile method for formylating electron-rich
aromatic rings, provides a logical and illustrative pathway.

lllustrative Synthetic Workflow: Vilsmeier-Haack Reaction This protocol is based on the
synthesis of the closely related 2,3,4-Trimethoxybenzaldehyde and is presented for illustrative
purposes.[6] The starting material would be 1,2,3-Trimethoxy-5-methylbenzene.

o Vilsmeier Reagent Formation: The Vilsmeier reagent is prepared by the reaction of a
formamide, such as dimethylformamide (DMF), with phosphorus oxychloride (POCIs) under
controlled temperature conditions.

o Electrophilic Aromatic Substitution: The electron-rich trimethoxymethylbenzene ring attacks
the electrophilic Vilsmeier reagent, forming an iminium salt intermediate.

o Hydrolysis: The reaction mixture is carefully quenched with water or ice, which hydrolyzes
the iminium salt to yield the final aldehyde product, 2,3,4-Trimethoxy-6-
methylbenzaldehyde.
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Caption: lllustrative Vilsmeier-Haack synthesis pathway.

Section 5: Handling, Storage, and Stability

Adherence to proper safety and storage protocols is crucial to ensure the integrity of the

compound and the safety of laboratory personnel.

Storage Recommendations
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o Temperature: Store the compound in a refrigerator at 2-8°C.[1][3]

o Atmosphere: To prevent potential oxidation or degradation, store the material under an inert
gas atmosphere, such as argon or nitrogen.[1][3][5]

o Container: Keep the container tightly closed in a dry and well-ventilated place.[7]

Safe Handling Protocols

The following workflow outlines the essential steps for safely handling 2,3,4-Trimethoxy-6-
methylbenzaldehyde in a laboratory setting.
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Caption: Safe laboratory handling workflow for solids.
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Stability and Incompatibilities

 Stability: The compound is stable under recommended storage conditions.[7]

e Incompatible Materials: Avoid contact with strong oxidizing agents, as they can react with the
aldehyde functional group.[7]

» Hazardous Decomposition: Thermal decomposition can lead to the release of irritating gases
and vapors, including carbon monoxide (CO) and carbon dioxide (COz2).[7]

Section 6: Conclusion

2,3,4-Trimethoxy-6-methylbenzaldehyde is a well-defined solid organic compound with
distinct physicochemical properties. Its melting point of 60-61 °C, high boiling point, and
characteristic spectroscopic signatures provide clear parameters for its identification and use.
The presence of an aldehyde and multiple ether functional groups dictates its reactivity and its
utility as a versatile intermediate in synthetic chemistry. Proper adherence to the storage and
handling protocols outlined in this guide is essential for maintaining its purity and ensuring safe
laboratory operations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,3,4-Trimethoxy-6-methylbenzaldehyde [myskinrecipes.com]

2. 2,3,4-Trimethoxy-6-methylbenzaldehyde | C11H1404 | CID 89683 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. 2,3,4-Trimethoxy-6-methylbenzaldehyde CAS#: 22383-85-3 [amp.chemicalbook.com]

4. Page loading... [wap.guidechem.com]

5. 2,3,4-Trimethoxy-6-methylbenzaldehyde CAS#: 22383-85-3 [m.chemicalbook.com]

6. benchchem.com [benchchem.com]

7. fishersci.com [fishersci.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.fishersci.com/store/msds?partNumber=AC160530250&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC160530250&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC160530250&countryCode=US&language=en
https://www.benchchem.com/product/b053454?utm_src=pdf-body
https://www.benchchem.com/product/b053454?utm_src=pdf-custom-synthesis
https://www.myskinrecipes.com/shop/en/benzaldehyde-derivatives/85846--234-trimethoxy-6-methylbenzaldehyde.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_3_4-Trimethoxy-6-methylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2_3_4-Trimethoxy-6-methylbenzaldehyde
https://amp.chemicalbook.com/ProductChemicalPropertiesCB3136854_EN.htm
https://wap.guidechem.com/encyclopedia/2-3-4-trimethoxy-6-methylbenza-dic335903.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB3136854_EN.htm
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_2_3_4_Trimethoxybenzaldehyde_Discovery_Synthesis_and_Applications.pdf
https://www.fishersci.com/store/msds?partNumber=AC160530250&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [physicochemical properties of 2,3,4-Trimethoxy-6-
methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053454#physicochemical-properties-of-2-3-4-
trimethoxy-6-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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